Bucladesine calcium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

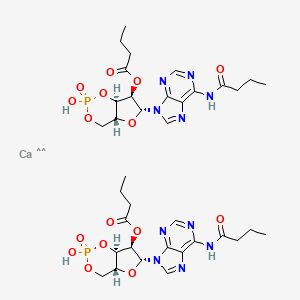

2D Structure

Properties

IUPAC Name |

calcium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFZVVHQICKFQW-NGVPHMJWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46CaN10O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

976.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938448-87-4 | |

| Record name | Bucladesine calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938448874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCLADESINE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3JCE9A9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bucladesine Calcium: A Technical Guide to a Cell-Permeable cAMP Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucladesine, also known as Dibutyryl-cAMP (DBcAMP), is a synthetic, cell-permeable derivative of cyclic adenosine monophosphate (cAMP). Due to its lipophilic nature, bucladesine readily crosses cell membranes, a feat endogenous cAMP accomplishes with minimal success. Once intracellular, it is metabolized by esterases, releasing the active cAMP moiety to directly increase intracellular cAMP levels. This elevation mimics the physiological effects of second messenger signaling, primarily through the activation of Protein Kinase A (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (EPAC). Bucladesine also functions as a phosphodiesterase (PDE) inhibitor, preventing the degradation of cAMP and thus prolonging its signaling effects. This dual action makes bucladesine a potent and widely used tool in research to investigate cAMP-dependent signaling pathways and a candidate for therapeutic development in areas such as inflammation, wound healing, and neurological disorders.

Physicochemical and Pharmacokinetic Properties

Bucladesine calcium is the calcium salt form of the compound. Its properties are essential for designing experimental protocols, particularly concerning solubility and formulation for in vitro and in vivo studies.

| Property | Value | Source |

| IUPAC Name | calcium bis([(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-yl] butanoate) | |

| Synonyms | Dibutyryl-cAMP calcium salt, DBcAMP calcium salt, DC2797 calcium salt | |

| Molecular Formula | C₁₈H₂₃Ca₀.₅N₅O₈P or C₃₆H₄₆CaN₁₀O₁₆P₂ | |

| Molecular Weight | 488.42 g/mol or 976.8 g/mol | |

| CAS Number | 938448-87-4 | |

| Solubility (DMSO) | 100 mg/mL (102.16 mM) | |

| Solubility (Water) | 25 mg/mL (25.54 mM) | |

| Solubility (Ethanol) | 25 mg/mL (25.54 mM) | |

| Absorption | Rapidly and almost completely absorbed when an aqueous solution is applied to excised skin. |

Mechanism of Action: The cAMP Signaling Pathway

Bucladesine exerts its effects by directly modulating the canonical cAMP signaling cascade. Its mechanism involves bypassing upstream receptor activation and directly increasing the concentration of the second messenger cAMP within the cell.

-

Cellular Entry and Activation : As a dibutyryl derivative, bucladesine is more lipophilic than cAMP, allowing it to permeate cell membranes. Intracellular esterases cleave the butyryl groups, releasing active cAMP.

-

PKA Activation : The primary target of the elevated cAMP is Protein Kinase A (PKA). cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, modulating their activity.

-

EPAC Activation : cAMP can also activate Exchange Protein directly Activated by cAMP (EPAC), a guanine nucleotide exchange factor involved in processes like cell adhesion and migration.

-

PDE Inhibition : Bucladesine also acts as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This inhibition prevents the breakdown of both the cAMP released from bucladesine and endogenously produced cAMP, amplifying and prolonging the signal.

Quantitative Data from Preclinical Studies

Bucladesine has been evaluated in various models, demonstrating efficacy across a range of concentrations.

In Vivo Efficacy Data

| Animal Model | Condition | Dosage/Concentration | Administration | Observed Effect | Citation(s) |

| Male Rats | Spatial Memory | 10 mM or 100 mM (bilateral infusion) | Intrahippocampal | Significant reduction in escape latency and travel distance in Morris water maze task. | |

| Male Rats | Spatial Memory (Nicotine Co-administration) | 1 mM and 5 mM | Intrahippocampal | Improves spatial memory retention. | |

| Mice | Inflammation (Arachidonic Acid-Induced) | 1.5% emulsion | Topical | Significantly reduces inflammatory ear edema (28% reduction). | |

| Mice | Avoidance Memory | 600 nM/mouse | Intraperitoneal (i.p.) | Reverses zinc- and lead-induced memory retention impairments. |

In Vitro Experimental Parameters

| Cell Line / Model | Application | Concentration | Incubation Time | Observed Effect | Citation(s) |

| Cultured Rat Hepatocytes | iNOS Expression | Not specified | Not specified | Inhibits inducible nitric oxide synthase (iNOS) expression and NF-kappaB binding. | |

| Cultured Rat Hepatocytes | Apoptosis | Not specified | Not specified | Suppresses TNFα-induced apoptosis. | |

| PC12 Cells | Gene Expression | 1 mM | 24 h | Up-regulates ChAT and VAChT gene expression. | |

| NIH 3T3 Cells | Proliferation | Not specified | Not specified | Inhibits cell proliferation. | |

| Neuronal Cultures | Glucose Uptake | Not specified | Not specified | Inhibits neuronal glucose uptake via PKA activation. |

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the literature involving bucladesine. These are intended as a guide and require optimization for specific laboratory conditions.

Protocol 1: In Vitro PKA Pathway Activation in Cell Culture

This protocol describes the use of bucladesine to stimulate the cAMP/PKA pathway in a cell line, such as PC12 cells, to study downstream effects like gene expression.

Methodology:

-

Cell Culture : Plate PC12 cells onto appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency in standard growth medium.

-

Starvation (Optional) : To reduce basal signaling activity, serum-starve the cells for 2-4 hours prior to treatment.

-

Stock Solution Preparation : Prepare a 100 mM stock solution of this compound in sterile DMSO.

-

Treatment : Dilute the stock solution in a serum-free medium to a final working concentration (e.g., 1 mM). Remove the existing medium from cells and replace it with the treatment medium. Incubate for the desired time (e.g., 24 hours).

-

Cell Lysis : After incubation, wash cells with ice-cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Methodological & Application

Application Notes and Protocols for Neuronal Differentiation Using Bucladesine Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucladesine calcium, also known as dibutyryl cyclic-AMP (dbcAMP) calcium salt, is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that has been widely demonstrated to promote neuronal differentiation. By elevating intracellular cAMP levels, bucladesine activates protein kinase A (PKA), a key enzyme in the cAMP signaling pathway, which in turn modulates the activity of downstream transcription factors such as cAMP response element-binding protein (CREB). This signaling cascade plays a pivotal role in regulating gene expression essential for neuronal lineage commitment, neurite outgrowth, and the maturation of neural progenitor cells (NPCs) into functional neurons. Furthermore, the effects of cAMP are often intertwined with intracellular calcium signaling, creating a synergistic environment for neuronal development.

These application notes provide a comprehensive overview of the use of this compound for in vitro neuronal differentiation, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data from various studies on the use of bucladesine (dbcAMP) for neuronal differentiation.

Table 1: Effective Concentrations of Bucladesine (dbcAMP) for Neuronal Differentiation

| Cell Type | Concentration | Treatment Duration | Outcome | Reference |

| Neural Stem/Progenitor Cells (NSPCs) | 1 mM | 7 days (sustained) | Increased number of βIII-tubulin positive neurons | |

| Neural Stem Cells (NSCs) | 0.5 mM | 3 days (starting at day 7) | Expedited neuronal differentiation | |

| Mesenchymal Stem Cells (MSCs) | 1 mM (with 0.5 mM IBMX) | 2 days | Induction of neuron-like morphology | |

| Embryonal Carcinoma (EC) cells | Not specified | Not specified | Induction of neuronal phenotype |

Table 2: Efficacy of Bucladesine (dbcAMP) in Promoting Neuronal Differentiation

| Cell Type | Treatment Group | Percentage of Neurons (βIII-tubulin+) | Reference |

| Neural Stem/Progenitor Cells (NSPCs) in vitro | 1 mM dbcAMP for 7 days | 54 ± 5% | |

| Neural Stem/Progenitor Cells (NSPCs) in vitro (dbcAMP-releasing microspheres) | Sustained release | 37 ± 4% | |

| Neural Stem/Progenitor Cells (NSPCs) in vivo transplantation | Untreated NSPCs | 15 ± 7% | |

| Neural Stem/Progenitor Cells (NSPCs) in vivo transplantation | dbcAMP-microsphere treated NSPCs | 27 ± 14% | |

| Neural Stem/Progenitor Cells (NSPCs) in vivo transplantation | NSPCs pre-differentiated with dbcAMP | 37 ± 4% |

Signaling Pathway

The primary mechanism of action for bucladesine involves the activation of the cAMP signaling pathway, which is a central regulator of neuronal differentiation.

Caption: this compound signaling pathway in neuronal differentiation.

Experimental Protocols

The following are detailed protocols for the differentiation of neural stem cells into neurons using this compound.

Application Notes and Protocols: Investigating Spatial Memory Improvement with Bucladesine Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucladesine, a cell-permeable analog of cyclic AMP (cAMP), has emerged as a significant research tool in neuroscience, particularly in the investigation of learning and memory. These application notes provide a comprehensive overview of the use of Bucladesine calcium in preclinical studies aimed at improving spatial memory. The document outlines the underlying signaling pathways, detailed experimental protocols, and quantitative data from relevant studies.

Bucladesine acts as an activator of Protein Kinase A (PKA), a crucial enzyme in the cAMP signaling pathway, which is integral to synaptic plasticity and memory consolidation. By mimicking the effects of cAMP, Bucladesine can potentiate downstream signaling cascades that lead to enhanced memory function. This makes it a valuable compound for studying the molecular mechanisms of memory and for the preclinical assessment of potential therapeutic strategies for cognitive disorders.

Mechanism of Action: The cAMP/PKA Signaling Pathway

Bucladesine's primary mechanism of action in the context of memory enhancement is the activation of the cAMP/PKA signaling pathway. This pathway is a critical downstream effector of many neurotransmitter and neuromodulator receptors involved in synaptic plasticity.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on memory.

Table 1: Effects of Bucladesine on Fear Conditioning Memory

| Animal Model | Treatment Group | Dosage (Intrahippocampal) | Outcome Measure | Result | Citation |

| Male Wistar Rats | Control | Vehicle | % Freezing Time (Contextual) | Baseline | |

| Bucladesine | 100 µM/side | % Freezing Time (Contextual) | Increased freezing, indicating improved memory consolidation. | ||

| Bucladesine | 300 µM/side | % Freezing Time (Contextual) | Increased freezing, indicating improved memory consolidation. | ||

| H-89 (PKA inhibitor) | 10 µM/side | % Freezing Time (Contextual) | Impaired fear conditioning. | ||

| H-89 + Bucladesine | 10 µM/side + 100 µM/side | % Freezing Time (Contextual) | Reversed the impairment caused by H-89. | ||

| H-89 + Bucladesine | 10 µM/side + 300 µM/side | % Freezing Time (Contextual) | Reversed the impairment caused by H-89. |

Table 2: Effects of Bucladesine on MDMA-Induced Spatial Memory Impairment

| Animal Model | Treatment Group | Dosage (Intrahippocampal) | Outcome Measure | Result | Citation |

| Rats | Control | Vehicle | Spatial Memory Performance | Baseline | |

| MDMA | 0.01, 0.1, 0.5, 1 µ g/side | Spatial Memory Performance | Impaired spatial memory. | ||

| Bucladesine | 10 µM | Mitochondrial Function | Markedly reduced the destructive effects of MDMA on mitochondrial function. | ||

| Bucladesine | 100 µM | Mitochondrial Function | Markedly reduced the destructive effects of MDMA on mitochondrial function. | ||

| MDMA + Bucladesine | Varies | Spatial Memory Performance | Bucladesine attenuated MDMA-induced spatial learning impairments. |

Table 3: Effects of Bucladesine in Combination with Nicotine on Spatial Memory

| Animal Model | Treatment Group | Dosage (Intrahippocampal) | Outcome Measure | Result | Citation |

| Rats | Control | Vehicle | Escape Latency & Traveled Distance (Morris Water Maze) | Baseline | |

| Nicotine (low dose) | Varies | Escape Latency & Traveled Distance | No significant effect on spatial memory. | ||

| Bucladesine (low dose) | Varies | Escape Latency & Traveled Distance | No significant effect on spatial memory. | ||

| Nicotine + Bucladesine | 0.5 µ g/side Nicotine + 10 µM/side Bucladesine | ChAT and VAChT Immunoreactivity | Significant increase in cholinergic markers. | ||

| Nicotine + Bucladesine | Varies | Escape Latency & Traveled Distance | Decreased escape latency and traveled distance, indicating improved spatial memory. |

Experimental Protocols

Protocol 1: Investigating the Effect of Bucladesine on Fear Conditioning Memory Consolidation

This protocol is adapted from studies examining the role of the cAMP/PKA pathway in fear memory.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Intrahippocampal cannulae

-

This compound salt

-

Vehicle (e.g., sterile saline)

-

Fear conditioning apparatus (with auditory cue and shock generator)

-

Software for recording and analyzing freezing behavior

Procedure:

-

Animal Preparation: Anesthetize rats and perform stereotaxic surgery to bilaterally implant cannulae aimed at the dorsal hippocampus. Allow for a one-week recovery period.

-

Habituation: On the training day, allow rats to habituate to the fear conditioning chamber for a set period.

-

Fear Conditioning Training: Conduct a single training session consisting of multiple trials (e.g., 4) of tone-shock pairings.

-

Intrahippocampal Infusion: Immediately following the training session, infuse either Bucladesine (100 or 300 µM/side) or vehicle bilaterally into the hippocampus.

-

Contextual Fear Testing: 24 hours after training, place the rats back into the same conditioning chamber and measure freezing behavior for a defined period in the absence of the tone or shock.

-

Cued Fear Testing: 48 hours after training, place the rats in a novel context and, after a baseline period, present the auditory cue. Measure freezing behavior in response to the cue.

-

Data Analysis: Quantify the percentage of time spent freezing during the contextual and cued tests. Compare the freezing behavior between the Bucladesine-treated and control groups.

Protocol 2: Assessing the Neuroprotective Effect of Bucladesine on MDMA-Induced Spatial Memory Deficits

This protocol is based on research investigating Bucladesine's ability to mitigate the neurotoxic effects of MDMA on spatial memory and mitochondrial function.

Materials:

-

Rats

-

Morris water maze apparatus

-

MDMA (3,4-methylenedioxymethamphetamine)

-

This compound salt

-

Equipment for mitochondrial function assays (e.g., spectrophotometer, luminometer)

Procedure:

-

Animal Groups: Divide animals into treatment groups: Control, MDMA-only, Bucladesine-only, and MDMA + Bucladesine.

-

Drug Administration: Administer MDMA (e.g., 0.01, 0.1, 0.5, or 1 µ g/side ) and/or Bucladesine (e.g., 10 or 100 µM) via bilateral intrahippocampal infusion prior to training.

-

Morris Water Maze Training:

-

Place a hidden platform in one quadrant of the water maze.

-

Conduct multiple training trials per day for several consecutive days.

-

Record the escape latency (time to find the platform) and the path length for each trial.

-

-

Probe Trial: After the final training day, remove the platform and conduct a probe trial. Record the time spent in the target quadrant where the platform was previously located.

-

Mitochondrial Function Analysis:

-

Following behavioral testing, sacrifice the animals and dissect the hippocampus.

-

Prepare hippocampal tissue for mitochondrial function assays, including measurement of:

-

Reactive oxygen species (ROS) production

-

Mitochondrial membrane potential (MMP)

-

Mitochondrial swelling

-

Cytochrome c release

-

ADP/ATP ratio

-

-

-

Data Analysis:

-

Analyze the escape latency and path length data from the training trials to assess learning.

-

Analyze the time spent in the target quadrant from the probe trial to assess spatial memory retention.

-

Compare the mitochondrial function parameters between the different treatment groups.

-

Conclusion

This compound serves as a potent tool for elucidating the molecular underpinnings of spatial memory. Its ability to activate the cAMP/PKA pathway provides a direct method for modulating synaptic plasticity and observing the resultant effects on cognitive function. The protocols and data presented here offer a foundational framework for researchers and drug development professionals to design and execute studies aimed at understanding and enhancing memory processes. These investigations are crucial for the development of novel therapeutic interventions for a range of cognitive impairments.

Troubleshooting & Optimization

Technical Support Center: Bucladesine Calcium Stock Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable Bucladesine calcium stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Dibutyryl-cAMP Calcium Salt) is a cell-permeable analog of cyclic AMP (cAMP).[1][2][3] Its primary mechanism of action is to mimic endogenous cAMP, leading to the activation of protein kinase A (PKA).[1][2][3][4] It can also act as a phosphodiesterase (PDE) inhibitor, which further increases intracellular cAMP levels.[1][2][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2][5] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1][6]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

-

Stock Solutions (in solvent):

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Q4: Can I sonicate the solution to aid dissolution?

Yes, if you observe precipitation or phase separation during preparation, ultrasonication can be used to help dissolve the compound.[5]

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Precipitation in stock solution | Old or hydrated DMSO was used. | Use fresh, anhydrous DMSO. Moisture can significantly impact solubility.[1][6] |

| The concentration is too high for the solvent. | Refer to the solubility data table below. You may need to prepare a more dilute stock solution. | |

| Incomplete dissolution. | Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[5] | |

| Loss of biological activity | Improper storage of stock solution. | Store aliquots at -80°C for long-term storage (up to 1 year) and at -20°C for short-term storage (up to 1 month).[1][5] |

| Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid degradation from repeated temperature changes.[1] | |

| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved before making further dilutions. Visually inspect for any particulate matter. |

| Degradation of the compound. | Always use freshly prepared working solutions from a properly stored stock. |

Quantitative Data Summary

| Parameter | Value | Source |

| Solubility in DMSO | 100 mg/mL | [1][5] |

| Solubility in Water | ≥ 80 mg/mL | [2] |

| Powder Storage | 3 years at -20°C | [1][2] |

| Stock Solution Storage (-80°C) | 1 year | [1] |

| Stock Solution Storage (-20°C) | 1 month | [1][5] |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL stock of 100 mM, you would need 97.88 mg.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.

-

If any particulates remain, sonicate the solution for 5-10 minutes in an ultrasonic water bath.

-

-

Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage or at -20°C for use within one month.

Visualizations

Caption: Experimental workflow for preparing this compound stock solution.

Caption: Simplified cAMP/PKA signaling pathway activated by this compound.

References

Troubleshooting Bucladesine calcium precipitation in media

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bucladesine calcium, focusing on the common issue of precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound upon addition to cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a step-by-step approach to identify the cause of precipitation and offers solutions to prevent it.

Core Issue: Formation of Insoluble Calcium Salts

The primary reason for this compound precipitation in cell culture media is the reaction of the dissociated calcium ions (Ca²⁺) with components in the media to form insoluble salts. The two main culprits are:

-

Calcium Phosphate: Cell culture media are rich in phosphate ions (PO₄³⁻), which are essential for cell growth. At physiological pH and temperature, calcium and phosphate can react to form calcium phosphate (Ca₃(PO₄)₂), which is poorly soluble. The solubility of calcium phosphate is highly dependent on pH, with precipitation more likely to occur at higher pH levels.[1] Many standard media formulations contain calcium and phosphate concentrations that are near the saturation point for calcium phosphate.

-

Calcium Carbonate: Many cell culture media use a bicarbonate buffering system (CO₂/HCO₃⁻) to maintain a stable pH. If the medium is exposed to air for prolonged periods, CO₂ can outgas, leading to an increase in pH. This shift in pH can cause bicarbonate (HCO₃⁻) to convert to carbonate (CO₃²⁻), which then reacts with calcium to form insoluble calcium carbonate (CaCO₃).[2][3][4][5]

Troubleshooting Workflow

The following workflow will guide you through the process of identifying and resolving this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in both sterile, deionized water and DMSO.[2][6] A concentration of 100 mg/mL can be achieved in both solvents, often requiring ultrasonication for complete dissolution.[2] For cell culture applications, preparing a stock solution in sterile water or DMSO is recommended. If using DMSO, ensure the final concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

Q2: At what concentration does this compound typically precipitate in cell culture media?

A2: The concentration at which precipitation occurs can vary depending on the specific formulation of your cell culture medium (especially its phosphate and bicarbonate concentration) and the pH. Many common media, such as DMEM, contain phosphate concentrations around 1 mM, which is close to the solubility limit of dibasic calcium phosphate (approximately 1.7 mM). Therefore, adding a calcium salt like this compound can easily exceed this limit and cause precipitation.

Q3: Can I heat the medium to dissolve the precipitate?

A3: While gentle warming of the medium before adding the this compound stock solution is advisable, boiling or excessive heating of the medium after the precipitate has formed is not recommended. This can degrade heat-labile components of the medium, such as vitamins and amino acids, and may not result in a stable solution. Brief sonication is a more controlled alternative to attempt redissolving the precipitate.[7]

Q4: Does the type of cell culture medium affect the likelihood of precipitation?

A4: Yes, the composition of the medium is a critical factor. Media with higher concentrations of phosphate and bicarbonate are more prone to causing calcium salt precipitation. If you are encountering persistent precipitation, consider preparing your final this compound solution in a low-phosphate basal medium or a saline solution (like PBS) before adding it to your cells.

Q5: How can I prevent pH shifts in my media that contribute to precipitation?

A5: To prevent pH shifts in media using a bicarbonate buffering system, minimize the exposure of the medium to the ambient atmosphere. Work quickly and keep containers sealed. If you are working with open dishes or plates for extended periods, ensure they are kept in a CO₂-controlled incubator to maintain the equilibrium of the bicarbonate buffer.

Q6: Is there an alternative to this compound that is less prone to precipitation?

A6: If the calcium ion itself is not a critical component of your experimental design, you could consider using the sodium salt of Bucladesine (Dibutyryl-cAMP sodium salt).[3][8] This form is also a cell-permeable cAMP analog and would not introduce additional calcium into your culture medium, thus avoiding the precipitation issues associated with calcium salts.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Molar Concentration | Notes | Reference |

| Water (H₂O) | 100 mg/mL | 204.74 mM | May require ultrasonication. | [2][6] |

| DMSO | 100 mg/mL | 204.74 mM | May require ultrasonication. | [2] |

| PBS | 110 mg/mL | 225.22 mM | May require ultrasonication. | [1][2] |

| In vivo formulation 1 | ≥ 2.5 mg/mL | ≥ 5.12 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. | [1][2] |

| In vivo formulation 2 | ≥ 2.5 mg/mL | ≥ 5.12 mM | 10% DMSO, 90% corn oil. | [1][2] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Sterile Water

-

Materials:

-

This compound salt

-

Sterile, deionized water

-

Sterile, conical tube

-

Vortex mixer

-

Water bath sonicator

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

Aseptically weigh out the desired amount of this compound salt and transfer it to a sterile conical tube.

-

Add the appropriate volume of sterile, deionized water to achieve a final concentration of 100 mM.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the solution is not completely clear, place it in a water bath sonicator and sonicate in short bursts until the powder is fully dissolved.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Recommended Method for Diluting this compound in Cell Culture Medium

-

Materials:

-

Prepared this compound stock solution (from Protocol 1)

-

Complete cell culture medium

-

Sterile tubes

-

-

Procedure:

-

Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

-

In a separate sterile tube, perform an intermediate dilution of your this compound stock solution in a small volume of the pre-warmed medium if a large dilution factor is required.

-

While gently swirling the bulk of the pre-warmed medium, add the this compound stock solution (or the intermediate dilution) dropwise.

-

Continue to gently mix the solution for a few seconds after the addition is complete.

-

Visually inspect the medium for any signs of precipitation against a dark background.

-

If the solution remains clear, it is ready for use in your experiment.

-

Visualizations

Signaling Pathway of Bucladesine

Chemical Interaction Leading to Precipitation

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium precipitation from mammalian physiological salines (Ringer solutions) and the preparation of high [Ca] media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium carbonate, 471-34-1, BioReagent, C5929, Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calcium carbonate - Wikipedia [en.wikipedia.org]

- 6. Studies of the solubility of different calcium phosphate ceramic particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

Validating Bucladesine Calcium: A Comparative Guide with Negative Controls for Researchers

For researchers and professionals in drug development, rigorous validation of experimental results is paramount. This guide provides a comparative analysis of Bucladesine calcium, a cell-permeable analog of cyclic AMP (cAMP), with a focus on the essential role of negative controls in validating its mechanism of action. We present experimental data, detailed protocols, and visualizations to ensure the accuracy and reliability of your findings.

Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is widely used to mimic the effects of endogenous cAMP, a critical second messenger in numerous signaling pathways. Its primary mechanism involves the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a variety of cellular responses[1][2]. Some evidence also suggests that Bucladesine can act as a phosphodiesterase (PDE) inhibitor, preventing the breakdown of cAMP and thus amplifying the signal[3][4][5]. Given this dual activity, it is crucial to employ appropriate controls to dissect its precise effects in any given experimental system.

The Critical Role of Negative Controls

Negative controls are fundamental to experimental design, ensuring that observed effects are specifically due to the agent being tested and not to confounding variables. In the context of Bucladesine, several types of negative controls are essential:

-

Vehicle Control: The solvent used to dissolve Bucladesine (e.g., DMSO, ethanol, or saline) should be tested alone to ensure it does not elicit a biological response.

-

Inactive cAMP Analogs: These molecules are structurally similar to cAMP but do not activate PKA. Examples include 2'-deoxy-cAMP. Their inclusion helps confirm that the observed effects are due to the specific activation of the cAMP pathway.

-

PKA Inhibitors: Using a specific PKA inhibitor, such as H-89 or Rp-cAMPS, can confirm that the downstream effects of Bucladesine are indeed mediated by PKA activation[4]. A lack of response in the presence of a PKA inhibitor would strongly support a PKA-dependent mechanism.

-

Cells Lacking Key Pathway Components: If available, using cell lines that have been genetically modified to lack essential components of the cAMP signaling pathway (e.g., PKA-deficient cells) can provide definitive evidence for the mechanism of action.

Comparative Analysis of cAMP Modulators

To further validate the specificity of Bucladesine, its effects should be compared with other agents that modulate intracellular cAMP levels.

-

Positive Controls:

-

Forskolin: A direct activator of adenylyl cyclase, the enzyme that produces cAMP.

-

IBMX (3-isobutyl-1-methylxanthine): A non-specific PDE inhibitor that increases cAMP levels by preventing its degradation.

-

-

Alternative cAMP Analogs:

-

8-Bromo-cAMP: Another widely used cell-permeable cAMP analog that activates PKA[6]. Comparing the potency and efficacy of Bucladesine and 8-Bromo-cAMP can provide valuable insights.

-

Quantitative Data Comparison

The following table summarizes hypothetical data from a cAMP response element (CRE)-luciferase reporter assay, a common method for quantifying the activation of the cAMP signaling pathway.

| Treatment Group | Concentration (µM) | Luciferase Activity (Fold Change over Vehicle) |

| Vehicle Control | - | 1.0 ± 0.1 |

| Negative Control (Inactive cAMP Analog) | 100 | 1.1 ± 0.2 |

| This compound | 10 | 3.5 ± 0.4 |

| 50 | 8.2 ± 0.7 | |

| 100 | 15.6 ± 1.3 | |

| Bucladesine + PKA Inhibitor (H-89) | 100 + 10 | 1.5 ± 0.3 |

| Positive Control (Forskolin + IBMX) | 10 + 100 | 25.3 ± 2.1 |

| Alternative cAMP Analog (8-Bromo-cAMP) | 100 | 12.8 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Transfection

-

Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 104 cells per well.

-

Co-transfect cells with a CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours before treatment.

Compound Treatment

-

Prepare stock solutions of this compound, the inactive cAMP analog, H-89, forskolin, IBMX, and 8-Bromo-cAMP in the appropriate vehicle (e.g., DMSO).

-

Dilute the compounds to the desired final concentrations in serum-free media.

-

Replace the culture medium with the compound-containing medium. For the inhibitor group, pre-incubate with H-89 for 30 minutes before adding Bucladesine.

-

Incubate the cells for 6 hours at 37°C in a CO2 incubator.

Luciferase Assay

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold change over the vehicle control.

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

Caption: Signaling pathway of Bucladesine action.

Caption: Experimental workflow for validating Bucladesine.

Caption: Logical relationships of controls in Bucladesine experiments.

By incorporating these rigorous controls and comparative analyses into your experimental design, you can confidently validate the specific effects of this compound and ensure the integrity of your research findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]

- 3. Bucladesine - Wikipedia [en.wikipedia.org]

- 4. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Bucladesine Sodium and Bucladesine Calcium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), is a valuable tool in cellular and molecular biology research. By mimicking the action of endogenous cAMP, it serves as a potent activator of Protein Kinase A (PKA) and an inhibitor of phosphodiesterases (PDEs), making it instrumental in studying cAMP-mediated signaling pathways.[1][2] Bucladesine is commercially available in different salt forms, most commonly as a sodium or calcium salt. The choice between these two forms can have implications for experimental design and outcomes, primarily due to differences in their physicochemical properties.

This guide provides an objective comparison of Bucladesine sodium and Bucladesine calcium, supported by available data, to assist researchers in selecting the appropriate compound for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental chemical structure of the active Bucladesine molecule remains the same regardless of the salt form. However, the counter-ion (sodium or calcium) influences the compound's molecular weight and may affect its solubility and stability.

| Property | Bucladesine Sodium | This compound |

| Molecular Formula | C₁₈H₂₃N₅NaO₈P | C₃₆H₄₈CaN₁₀O₁₆P₂ |

| Molecular Weight | 491.37 g/mol [3] | 978.84 g/mol [4] |

| CAS Number | 16980-89-5[3] | 938448-87-4[5] |

Solubility Profile

The solubility of a compound is a critical factor in the preparation of stock solutions and in ensuring its bioavailability in cell culture or in vivo models. The available data on the solubility of Bucladesine sodium and this compound in common laboratory solvents are summarized below. It is important to note that solubility data can vary between suppliers.

| Solvent | Bucladesine Sodium | This compound |

| Water | ≥ 100 mg/mL (203.51 mM) | ≥ 80 mg/mL[4] |

| 98 mg/mL[6] | 25 mg/mL (25.54 mM)[7] | |

| 49.1 mg/mL (99.92 mM) (sonication recommended)[8] | 100 mg/mL (204.74 mM) (ultrasonic)[2] | |

| DMSO | 144 mg/mL (293.06 mM) (sonication recommended)[8] | 100 mg/mL (102.16 mM)[5] |

| 100 mg/mL (203.51 mM) (ultrasonic, use fresh DMSO) | ≥ 80 mg/mL[4] | |

| 98 mg/mL (199.44 mM) (use fresh DMSO)[6] | ||

| Ethanol | 25 mg/mL[6] | 25 mg/mL (25.54 mM)[7] |

| PBS | 100 mg/mL (203.51 mM) (ultrasonic) | 110 mg/mL (225.22 mM) (ultrasonic)[2] |

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and activity of Bucladesine. Both salt forms are stable as a powder when stored under appropriate conditions. However, their stability in solution, particularly in aqueous buffers, is a key consideration. Bucladesine is known to be unstable in aqueous solutions, with hydrolysis occurring over time.[9]

| Condition | Bucladesine Sodium | This compound |

| Powder Storage | -20°C for 3 years[8] | -20°C for 3 years[4] |

| Solution Storage (-80°C) | 1 year[8] | 6 months[4] |

| Solution Storage (-20°C) | 1 month[10] | 1 month[4] |

One study noted that in aqueous solutions at room temperature, about 20% of Bucladesine is hydrolyzed within 8 days, and this hydrolysis is accelerated at pH values below 5 and above 7.[9] For this reason, it is recommended to prepare fresh solutions or store aliquots at low temperatures for short periods.

Mechanism of Action and Signaling Pathway

Both Bucladesine sodium and this compound are cell-permeable analogs of cAMP and share the same mechanism of action.[2][6] They readily cross the cell membrane and increase intracellular cAMP levels, leading to the activation of PKA. Activated PKA then phosphorylates a multitude of downstream target proteins, modulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation. Additionally, Bucladesine can act as a phosphodiesterase (PDE) inhibitor, preventing the degradation of endogenous cAMP and further potentiating its effects.[1]

Caption: Bucladesine Signaling Pathway

Comparative Efficacy: A Data Gap

Experimental Protocols

To facilitate a direct comparison and to ensure robust and reproducible results, the following experimental protocols are provided.

Protein Kinase A (PKA) Activity Assay

This protocol outlines a method to quantify PKA activity in cell lysates following treatment with either Bucladesine sodium or this compound.

Objective: To determine and compare the dose-dependent activation of PKA by Bucladesine sodium and this compound.

Materials:

-

Cell line of interest

-

Bucladesine sodium and this compound stock solutions

-

PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of Bucladesine sodium and this compound for a predetermined time (e.g., 15-60 minutes). Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

PKA Activity Assay: Perform the PKA activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysates in wells pre-coated with a PKA-specific substrate and adding ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is then quantified using a specific antibody and a colorimetric or fluorometric readout.

-

Data Analysis: Normalize the PKA activity to the protein concentration of each sample. Plot the dose-response curves for both Bucladesine salts and determine their respective EC₅₀ values.

Caption: PKA Activity Assay Workflow

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to compare the stability of Bucladesine sodium and this compound in a specific buffer over time.

Objective: To quantify the degradation of Bucladesine sodium and this compound in an aqueous solution at a defined temperature.

Materials:

-

Bucladesine sodium and this compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Mobile phase (e.g., potassium phosphate buffer with an organic modifier like acetonitrile)

-

Incubator or water bath

Procedure:

-

Solution Preparation: Prepare solutions of Bucladesine sodium and this compound at a known concentration in the buffer of interest.

-

Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to determine the initial peak area corresponding to intact Bucladesine.

-

Incubation: Incubate the remaining solutions at a specific temperature (e.g., room temperature or 37°C).

-

Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC.

-

Chromatography Conditions: Use an isocratic or gradient elution method suitable for nucleotide separation. Monitor the elution profile at a wavelength of approximately 271 nm.

-

Data Analysis: Calculate the percentage of remaining intact Bucladesine at each time point by comparing the peak area to the initial peak area at T=0. Plot the percentage of intact compound against time for both salts to compare their degradation rates.

Caption: HPLC Stability Assay Workflow

Conclusion and Recommendations

Both Bucladesine sodium and this compound are effective reagents for activating the cAMP/PKA signaling pathway in research settings. The choice between them may be guided by the following considerations:

-

Solubility: For experiments requiring high concentrations in aqueous buffers, the choice of salt may be critical. Based on the compiled data, both salts exhibit good water solubility, but the reported values vary. It is advisable to consult the supplier's datasheet and perform preliminary solubility tests in the specific experimental buffer.

-

Stability: Given the inherent instability of Bucladesine in aqueous solutions, it is crucial to prepare fresh solutions for experiments or to use aliquots stored at low temperatures for a limited time. A direct comparative stability study using the outlined HPLC protocol would provide definitive guidance on which salt form is more stable under specific experimental conditions.

-

Cost and Availability: Practical considerations such as price and availability from preferred suppliers may also influence the decision.

In the absence of direct comparative efficacy data, it is reasonable to assume that both salts will exhibit similar biological activity. However, for studies where precise control over the effective concentration is critical, it is recommended to perform a dose-response analysis for the chosen salt in the specific experimental system. By carefully considering the physicochemical properties and employing robust experimental protocols, researchers can confidently select the appropriate Bucladesine salt to achieve their research objectives.

References

- 1. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column | SIELC Technologies [sielc.com]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

A Comparative Analysis of Bucladesine Calcium's Efficacy in CREB Phosphorylation Against Other Common Activators

For researchers, scientists, and drug development professionals, understanding the nuances of signaling pathway activators is paramount. This guide provides an objective comparison of Bucladesine calcium's effect on the phosphorylation of cAMP response element-binding protein (CREB) versus other widely used activators: Forskolin, 3-isobutyl-1-methylxanthine (IBMX), and Rolipram. This analysis is supported by a review of their mechanisms, available quantitative data, and detailed experimental protocols.

The phosphorylation of CREB at its Serine-133 residue is a critical activation step in the cAMP signaling pathway, leading to the transcription of genes involved in a multitude of cellular processes, including neuronal plasticity, cell survival, and differentiation. The selection of an appropriate CREB activator is therefore a crucial decision in experimental design. This guide aims to facilitate this decision by providing a head-to-head comparison of this compound with other common activators.

Mechanisms of Action: A Common Pathway with Different Entry Points

While all four compounds ultimately lead to the phosphorylation of CREB, they do so by targeting different components of the cAMP signaling cascade.

-

This compound: As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), Bucladesine directly activates Protein Kinase A (PKA).[1] Once inside the cell, it is metabolized, releasing the active cAMP moiety, which then binds to the regulatory subunits of PKA, liberating the catalytic subunits to phosphorylate CREB.[1]

-

Forskolin: This diterpene directly activates the enzyme adenylyl cyclase, which is responsible for the synthesis of cAMP from ATP. The resulting increase in intracellular cAMP levels leads to the activation of PKA and subsequent CREB phosphorylation.

-

IBMX (3-isobutyl-1-methylxanthine): IBMX is a non-selective inhibitor of phosphodiesterases (PDEs), the enzymes that degrade cAMP. By inhibiting PDEs, IBMX leads to an accumulation of intracellular cAMP, thereby activating PKA and promoting CREB phosphorylation.

-

Rolipram: In contrast to the broad-spectrum inhibition of IBMX, Rolipram is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme family. This selectivity can be advantageous in targeting specific cellular processes where PDE4 is the predominant regulator of cAMP levels.

Quantitative Comparison of CREB Phosphorylation Activators

Direct comparative studies providing EC50 values for CREB phosphorylation for all four compounds under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can provide an estimate of their relative potencies. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and assay method used.

| Activator | Mechanism of Action | Typical Effective Concentration for CREB Phosphorylation | Reported EC50/IC50 for CREB Phosphorylation or Related Activity |

| This compound | cAMP analog; PKA activator | 10 µM - 1 mM | Data not widely available |

| Forskolin | Adenylyl cyclase activator | 5 µM - 100 µM[2] | Data not widely available |

| IBMX | Non-selective PDE inhibitor | 10 µM - 1 mM | Data not widely available |

| Rolipram | Selective PDE4 inhibitor | 1 nM - 10 µM | High affinity: ~1 nM, Low affinity: ~120 nM (in U937 cells) |

Note: The EC50/IC50 values for Rolipram are for the inhibition of PDE4 isoforms and the subsequent increase in CREB phosphorylation, indicating a potent but complex dose-response relationship. The lack of standardized comparative data for this compound highlights a gap in the current literature.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and a typical experimental approach, the following diagrams have been generated.

Caption: Signaling pathways of CREB activators.

Caption: Western blot workflow for CREB phosphorylation.

Experimental Protocols

A standardized protocol is essential for the direct comparison of these activators. The following is a detailed methodology for a Western blot-based analysis of CREB phosphorylation in a human neuroblastoma cell line, SH-SY5Y, which is a common model for neuronal studies.

1. Cell Culture and Treatment:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Minimum Essential Medium (MEM) with Earle's salts, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seeding: Plate cells at a density of 1 x 10^6 cells per well in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal levels of CREB phosphorylation.

-

Treatment: Treat cells with varying concentrations of this compound, Forskolin, IBMX, or Rolipram for different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal stimulation time and dose-response. A vehicle control (e.g., DMSO or sterile water) should be included.

2. Cell Lysis and Protein Quantification:

-

Lysis Buffer: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]

-

Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[4]

3. Western Blotting:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated CREB (Ser133) and total CREB, diluted in 5% BSA in TBST according to the manufacturer's recommendations.[5]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated CREB signal to the total CREB signal to account for any variations in protein loading.

Discussion and Considerations

The choice of CREB activator should be guided by the specific research question and experimental context.

-

This compound: As a direct PKA activator, Bucladesine bypasses the need for upstream signaling events. This can be advantageous for specifically studying the downstream effects of PKA activation. However, researchers should be aware that some of the observed effects of dibutyryl-cAMP (a form of Bucladesine) may be attributable to its butyrate moiety, which can have independent biological activities.[6] Further studies are needed to determine if this is also a consideration for this compound.

-

Forskolin: By activating adenylyl cyclase, Forskolin provides a robust and direct way to increase intracellular cAMP levels. It is often used as a positive control for cAMP-mediated signaling.

-

IBMX and Rolipram: These PDE inhibitors offer a more physiologically relevant way to increase cAMP levels by preventing its degradation. Rolipram's selectivity for PDE4 may be beneficial in isolating the contribution of this specific enzyme family to CREB phosphorylation in a given cell type.

Cell-Type Specificity: It is crucial to recognize that the efficacy of these activators can be highly cell-type dependent. For instance, one study reported that dibutyryl-cAMP failed to induce CREB phosphorylation in NIH 3T3 cells, suggesting that the cellular machinery required for its action may not be universally present or active.[7]

Conclusion

This compound is a valuable tool for inducing CREB phosphorylation through the direct activation of PKA. However, its quantitative comparison with other activators like Forskolin, IBMX, and Rolipram is not well-documented in the existing literature. Forskolin offers a potent and direct method to elevate cAMP, while PDE inhibitors like IBMX and the more specific Rolipram provide a means to modulate endogenous cAMP levels. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to determine the most suitable activator for their specific experimental needs. Future research should focus on direct, quantitative comparisons of these activators across various cell lines to build a more comprehensive understanding of their relative potencies and efficacies in modulating CREB phosphorylation.

References

- 1. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of Bucladesine Calcium: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Bucladesine calcium, a cell-permeable analog of cyclic AMP used in research, requires careful handling from acquisition to disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with general laboratory chemical waste regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the material's Safety Data Sheet (SDS) for specific handling instructions. While some suppliers may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat all laboratory chemicals with a high degree of caution. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation. In case of accidental release, collect the material in a closed, suitable container for disposal and thoroughly clean the contaminated area.

Core Disposal Principles

The disposal of chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States. A core principle is that chemical waste should not be disposed of in the regular trash or poured down the sanitary sewer unless explicit written permission has been granted by the institution's Environmental Health and Safety (EHS) department. Most chemical wastes must be managed through a designated hazardous waste program.

Step-by-Step Disposal Protocol for this compound

-

Waste Identification and Segregation:

-

Treat all this compound, including unused, expired, or contaminated material, as chemical waste.

-

Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Segregate waste by compatibility, not alphabetically, to prevent dangerous reactions. For instance, acids should be stored separately from bases and reactive materials.

-

-

Container Selection and Management:

-

Use a chemically compatible container for waste collection, preferably the original container if it is in good condition. Plastic containers are often preferred over glass to minimize the risk of breakage.

-

Safeguarding Your Research: A Comprehensive Guide to Handling Bucladesine Calcium

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Bucladesine calcium, a cell-permeable cyclic AMP (cAMP) analog that acts as a selective activator of protein kinase A (PKA).[1][2][3] By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE and safety protocols. While specific quantitative exposure limits for this compound have not been established, adherence to these guidelines will provide a robust safety margin.[4][5]

| Safety Parameter | Recommendation | Rationale |

| Respiratory Protection | Wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6] | To prevent inhalation of the compound, especially when handling the powdered form. |

| Hand Protection | Wear compatible chemical-resistant gloves.[4][6] | To prevent skin contact. Nitrile gloves are a common choice for handling various chemicals and are recommended.[7] |

| Eye Protection | Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[4][6] | To protect eyes from splashes or airborne particles of the compound. |

| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[6] | To provide a barrier against accidental spills and contamination of personal clothing. |

| Engineering Controls | A safety shower and eye wash station should be readily available.[6] | To provide immediate decontamination in case of accidental exposure. |

| Occupational Exposure Limits | Not established for this compound. | It is prudent to handle the compound with care to minimize any potential exposure. |

Operational and Disposal Plans

Proper handling and disposal are critical for maintaining a safe laboratory. The following procedural guidance outlines the key steps for the operational lifecycle of this compound.

Handling and Storage:

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

-

Ventilation: Use in a well-ventilated area. Mechanical exhaust may be required.[4]

-

Personal Hygiene: Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Spill Management:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable container for disposal.

-

Clean: Clean the spill area thoroughly.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. While specific guidelines for this compound are not detailed, a common procedure for chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Bucladesine Signaling Pathway

This compound is a cell-permeable analog of cyclic AMP (cAMP) and a potent activator of Protein Kinase A (PKA).[9][10][11] Understanding its mechanism of action is key to its application in research. The following diagram illustrates the signaling pathway initiated by Bucladesine.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. glpbio.com [glpbio.com]

- 4. biosynth.com [biosynth.com]

- 5. biosynth.com [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. buxtonlime.com [buxtonlime.com]

- 8. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]

- 9. What is Bucladesine Sodium used for? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.